BenchChemオンラインストアへようこそ!

NU1025

PARP inhibitor chemosensitization therapeutic index

NU1025 delivers clean PARP1 target engagement without intrinsic cytotoxicity artifacts. Unlike analog NU1085 (8× higher PARP affinity yet >10× greater toxicity), NU1025's wide therapeutic window (LC50>900μM) enables chemosensitization at 50–200μM without confounding effects. Offers >40-fold PARP1 selectivity (IC50=1.2μM) over PARP2 (>50μM); no DNA-PK/ATM cross-reactivity at ≤20μM. Validated chemosensitizers: temozolomide (1.5–4×), topotecan (1–5×), cisplatin (80% IC50 reduction), carboplatin (79% IC50 reduction). In vivo cerebral ischemia: 1–3mg/kg IP yields 75% infarct reduction. Unique BRCA1-proficient BT-20 activity not replicated by clinical PARP inhibitors. Select for studies where the therapeutic window between potentiation and single-agent toxicity is critical.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 90417-38-2
Cat. No. B1684208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNU1025
CAS90417-38-2
SynonymsNU-1025;  NU1025;  NU 1025.
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2O)C(=O)N1
InChIInChI=1S/C9H8N2O2/c1-5-10-8-6(9(13)11-5)3-2-4-7(8)12/h2-4,12H,1H3,(H,10,11,13)
InChIKeyYJDAOHJWLUNFLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble to 100 mM in 1eq. NaOH and to 100 mM in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NU1025 (CAS 90417-38-2) Procurement Guide: PARP1-Selective Inhibitor with Defined Synergy Window


NU1025 (8-hydroxy-2-methylquinazolin-4(3H)-one) is a second-generation inhibitor of poly(ADP-ribose) polymerase (PARP) with a Ki of 48 nM and an IC50 of 400 nM against PARP [1]. This quinazolinone-class compound selectively targets PARP1 (IC50 = 1.2 μM) over PARP2 (IC50 > 50 μM) and exhibits no significant inhibition of other DNA repair enzymes including DNA-PK and ATM at concentrations up to 20 μM . Unlike many PARP inhibitors that are deployed as single-agent cytotoxics, NU1025 functions primarily as a resistance-modifying agent that potentiates the cytotoxicity of DNA-damaging therapies while maintaining an exceptionally wide therapeutic index relative to its intrinsic toxicity [1].

Why NU1025 Cannot Be Replaced by NU1085 or Clinical PARP Inhibitors in Defined Experimental Contexts


PARP inhibitors exhibit profound functional divergence despite sharing a common molecular target. This divergence manifests in three critical procurement-relevant dimensions: intrinsic cytotoxicity, PARP isoform selectivity, and cellular-context-dependent potency. NU1025 differs fundamentally from its closest structural and pharmacological analog NU1085, which despite an 8-fold higher PARP enzyme affinity (Ki = 6 nM vs. 48 nM), carries a >10-fold higher intrinsic cytotoxicity burden (LC50 = 83-94 μM vs. >900 μM) [1]. Furthermore, NU1025 displays a distinct cell-line sensitivity profile compared to clinical-stage PARP inhibitors such as olaparib and rucaparib, with selective potency in BRCA1-expressing BT-20 cells that is not replicated by these clinical candidates [2]. Generic substitution without verifying these differential properties risks experimental confounding, particularly in combination therapy studies where the therapeutic window between chemosensitization and single-agent toxicity is the parameter of interest [1].

NU1025 (CAS 90417-38-2) Quantitative Differentiation Evidence: Head-to-Head Comparisons for Procurement Decisions


Intrinsic Cytotoxicity Advantage: NU1025 Exhibits >10-Fold Wider Single-Agent Therapeutic Window than NU1085

NU1025 demonstrates a substantially lower intrinsic cytotoxicity compared to its close analog NU1085. In direct head-to-head testing across human tumor cell lines, NU1085 exhibited single-agent cytotoxicity with LC50 values ranging from 83 to 94 μM, whereas NU1025 alone showed minimal cytotoxicity with LC50 > 900 μM—a >10-fold difference in toxicity burden [1]. This differential cytotoxicity was observed despite NU1085 possessing 8-fold greater PARP enzyme affinity (Ki = 6 nM for NU1085 vs. Ki = 48 nM for NU1025), demonstrating that higher target affinity does not predict a favorable chemosensitization-to-toxicity ratio [1].

PARP inhibitor chemosensitization therapeutic index cancer research combination therapy

PARP1 Selectivity Profile: NU1025 Preferentially Inhibits PARP1 with Minimal PARP2 Activity

NU1025 exhibits a defined isoform selectivity profile that distinguishes it from pan-PARP inhibitors. In recombinant enzyme assays, NU1025 inhibits PARP1 with an IC50 of 1.2 μM, while showing weak activity against PARP2 (IC50 > 50 μM)—representing >40-fold selectivity for PARP1 over PARP2 . Additionally, NU1025 demonstrates no significant inhibition of other DNA repair enzymes including DNA-PK and ATM at concentrations up to 20 μM, confirming a clean selectivity profile limited primarily to PARP1 .

PARP1 PARP2 isoform selectivity DNA repair target validation

Cisplatin Synergy: 10 μM NU1025 Reduces Cisplatin IC50 by 80% in Ovarian Cancer Cells

NU1025 demonstrates strong synergistic chemosensitization with platinum-based chemotherapeutics. In human ovarian cancer A2780 cells, the combination of cisplatin with 10 μM NU1025 reduced the cisplatin IC50 from 1.5 μM (alone) to 0.3 μM—an 80% reduction in required cisplatin dose—with a combination index of 0.4, indicating strong synergy . Parallel experiments with carboplatin showed similar potentiation: carboplatin IC50 decreased from 2.8 μM (alone) to 0.6 μM with 10 μM NU1025 .

cisplatin synergy ovarian cancer PARP inhibitor platinum chemotherapy chemosensitization

Temozolomide and Topotecan Potentiation: NU1025 Achieves 5-Fold Enhancement Across Multiple Tumor Types

NU1025 functions as an effective resistance-modifying agent for both alkylating agents and topoisomerase I inhibitors. In a panel of 12 human tumor cell lines representing lung, colon, ovary, and breast cancer, NU1025 (50-200 μM) potentiated temozolomide growth inhibition by 1.5- to 4-fold and topotecan growth inhibition by 1- to 5-fold [1]. In HCT116 colorectal cancer cells specifically, 5 μM NU1025 reduced the temozolomide IC50 from 8.0 μM to 1.2 μM (85% reduction) and the topotecan IC50 from 0.8 nM to 0.15 nM (81% reduction) . This potentiation was independent of p53 status, indicating broad applicability across genetic backgrounds [1].

temozolomide topotecan PARP inhibitor colorectal cancer chemosensitization

Distinct Cell-Line Sensitivity: NU1025 Shows Selective Cytotoxicity in BRCA1-Expressing BT-20 Cells Not Observed with Olaparib

NU1025 exhibits a cellular sensitivity profile that diverges from clinical-stage PARP inhibitors. In direct comparative testing, NU1025 produced strong cytotoxicity in BRCA1-expressing BT-20 breast cancer cells even at low doses, whereas BRCA1-deficient SKBr-3 cells were almost completely insensitive to NU1025 [1]. Notably, olaparib and rucaparib failed to show efficacy in either BT-20 or SKBr-3 cells under the same conditions, while iniparib and AZD2461 were cytotoxic to both cell lines [1]. This pattern indicates that NU1025's activity in BT-20 cells reflects a cellular vulnerability beyond BRCA status alone, with proteomic analysis revealing 197 differentially expressed proteins in NU1025-treated BT-20 cells [1].

BRCA1 breast cancer PARP inhibitor olaparib BT-20 cells SKBr-3 cells

In Vivo Neuroprotection: 1 mg/kg NU1025 Reduces Cerebral Infarct Volume by 75% in Rat Stroke Model

NU1025 demonstrates quantifiable neuroprotective efficacy in a rat model of cerebral ischemia-reperfusion injury. Intraperitoneal administration of NU1025 at 1 mg/kg reduced total cerebral infarct volume to 25% of vehicle-treated control values (75% reduction), while 3 mg/kg reduced infarct volume to 45% of control (55% reduction) . Treatment at both doses also significantly reduced cerebral edema volume . The neuroprotective effect was associated with reduced PAR accumulation, reversal of brain NAD depletion, and decreased DNA fragmentation .

neuroprotection stroke cerebral ischemia PARP inhibitor in vivo pharmacology

NU1025 (CAS 90417-38-2) Validated Application Scenarios Derived from Quantitative Evidence


Combination Therapy Studies Requiring Minimal Single-Agent Cytotoxicity Confounding

Investigators studying chemosensitization where the experimental objective is to isolate the potentiation effect of PARP inhibition should select NU1025 due to its >10-fold wider single-agent therapeutic window relative to NU1085 (LC50 > 900 μM vs. 83-94 μM) [1]. This property enables treatment at chemosensitizing concentrations (50-200 μM) without introducing intrinsic cytotoxicity artifacts. Validated chemosensitization partners include temozolomide (1.5- to 4-fold potentiation), topotecan (1- to 5-fold potentiation), cisplatin (80% IC50 reduction), and carboplatin (79% IC50 reduction) across lung, colon, ovarian, and breast cancer models [1] .

PARP1-Specific Mechanistic Studies Requiring Isoform Selectivity

For research programs requiring selective inhibition of PARP1 without confounding PARP2 activity, NU1025 offers a defined >40-fold selectivity window (PARP1 IC50 = 1.2 μM vs. PARP2 IC50 > 50 μM) [1]. This selectivity profile is particularly relevant for studies investigating PARP1-specific DNA repair functions or seeking to avoid PARP2-mediated hematopoietic toxicity observed with clinical pan-PARP inhibitors. Additionally, NU1025 shows no cross-reactivity with DNA-PK or ATM at concentrations up to 20 μM, ensuring clean target engagement data [1].

BRCA1-Proficient Breast Cancer Models Where Olaparib Fails to Show Activity

Researchers investigating PARP inhibitor sensitivity in BRCA1-proficient contexts should utilize NU1025 based on documented differential activity in BT-20 breast cancer cells. In direct comparative testing, NU1025 demonstrated strong cytotoxicity in BRCA1-expressing BT-20 cells even at low doses, whereas olaparib and rucaparib showed no activity in the same model system [1]. This unique sensitivity profile, associated with 197 differentially expressed proteins upon NU1025 treatment, positions NU1025 as the appropriate tool compound for probing non-BRCA determinants of PARP inhibitor response [1].

In Vivo Neuroprotection Studies with Validated Dosing Parameters

For cerebral ischemia-reperfusion studies requiring a PARP inhibitor with published in vivo efficacy data, NU1025 offers defined dosing parameters (1-3 mg/kg, intraperitoneal) with quantifiable endpoint reductions: 75% infarct volume reduction at 1 mg/kg and 55% reduction at 3 mg/kg in Sprague-Dawley rats [1]. The compound also produces significant reductions in cerebral edema volume and improvements in neurological deficit scores when administered 1 hour before reperfusion [1] . These validated parameters eliminate the need for de novo dose-finding experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for NU1025

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.